(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide
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Description
(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.278. The purity is usually 95%.
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Scientific Research Applications
Green Organic Chemistry Synthesis and Fungal Biotransformation :
- A study focused on the green organic chemistry synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. It involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. This process yielded a compound with a CN-bearing stereogenic center, with isolated yield and e.e. ranging from 86% to 98% and 39% to 99%, respectively. The absolute configuration of biotransformation products was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra (D. E. Jimenez et al., 2019).
Cytotoxic Agents in Cancer Research :
- A study developed focused compound libraries of 2-phenylacrylamides, including analogues of the subject compound, to enhance cytotoxicity against cancer cell lines. The synthesis of these libraries led to a series of analogues significantly more potent than the lead compounds, with broad spectrum growth inhibition. This represents an important step in the development of new cytotoxic scaffolds for potential therapeutic applications in cancer treatment (Mark Tarleton et al., 2013).
SARS Coronavirus Research :
- A novel chemical compound closely related to the one , (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was discovered to suppress the enzymatic activities of SARS coronavirus helicase. This compound showed significant inhibitory effects in assays, suggesting its potential utility in developing inhibitors against SARS coronavirus (Jin-Moo Lee et al., 2017).
Neuropharmacological Studies :
- Research on 3-furan-2-yl-N-p-tolyl-acrylamide, a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, demonstrated anxiolytic-like activity in mice. This compound influenced anxiety-like behavior, showing potential therapeutic importance during smoking cessation and in the treatment of anxiety disorders (Katarzyna M. Targowska-Duda et al., 2019).
Crystal Structure Analysis :
- The crystal structures of related N-tosylacrylamide compounds were analyzed, providing insights into the molecular conformation and interactions, which is essential for understanding the reactivity and potential applications of these compounds (Dongping Cheng et al., 2016).
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[1-(furan-3-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(8-13-5-7-18-10-13)15-14(16)3-2-12-4-6-17-9-12/h2-7,9-11H,8H2,1H3,(H,15,16)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESPFABUYEYHE-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C=CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=COC=C1)NC(=O)/C=C/C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.